N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide
CAS No.: 1005631-77-5
Cat. No.: VC9504406
Molecular Formula: C13H15F2N3O4S
Molecular Weight: 347.34 g/mol
* For research use only. Not for human or veterinary use.
![N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethyl-1H-pyrazole-4-sulfonamide - 1005631-77-5](/images/structure/VC9504406.png)
Specification
CAS No. | 1005631-77-5 |
---|---|
Molecular Formula | C13H15F2N3O4S |
Molecular Weight | 347.34 g/mol |
IUPAC Name | N-[4-(difluoromethoxy)-3-methoxyphenyl]-1,5-dimethylpyrazole-4-sulfonamide |
Standard InChI | InChI=1S/C13H15F2N3O4S/c1-8-12(7-16-18(8)2)23(19,20)17-9-4-5-10(22-13(14)15)11(6-9)21-3/h4-7,13,17H,1-3H3 |
Standard InChI Key | ZGFNGHCPFNKLJY-UHFFFAOYSA-N |
SMILES | CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC |
Canonical SMILES | CC1=C(C=NN1C)S(=O)(=O)NC2=CC(=C(C=C2)OC(F)F)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a 1H-pyrazole ring substituted at the 1- and 5-positions with methyl groups, enhancing steric bulk and metabolic stability . At position 4, a sulfonamide group bridges the pyrazole to a 4-(difluoromethoxy)-3-methoxyphenyl moiety. The difluoromethoxy group (–OCF₂H) introduces electronegativity and lipophilicity, influencing membrane permeability, while the adjacent methoxy (–OCH₃) group contributes to π-stacking interactions .
Table 1: Physicochemical Properties
Spectroscopic Features
Though experimental spectral data are absent in available literature, analogous pyrazole sulfonamides exhibit characteristic NMR signals:
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¹H NMR: Methyl protons (1.2–1.5 ppm), pyrazole ring protons (6.5–7.5 ppm), and aryl methoxy groups (3.8–4.0 ppm) .
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¹⁹F NMR: Difluoromethoxy groups typically show split peaks near -80 to -90 ppm due to coupling .
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IR: S=O stretches (1150–1350 cm⁻¹) and N–H bends (1500–1600 cm⁻¹) confirm sulfonamide functionality .
Synthetic Pathways and Optimization
Precursor Synthesis
The pyrazole core likely originates from cyclocondensation reactions. For example, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS 25711-30-2), a known precursor, forms via Knorr-type reactions between hydrazines and 1,3-diketones . This aldehyde intermediate may undergo sulfonation via chlorosulfonic acid treatment, followed by coupling with 4-(difluoromethoxy)-3-methoxyaniline .
Key Reaction Steps
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Pyrazole Formation: Hydrazine derivatives react with acetylacetone analogs to yield 1,5-dimethylpyrazole .
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Sulfonation: Reaction with ClSO₃H generates the sulfonyl chloride intermediate.
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Amination: Nucleophilic substitution with 4-(difluoromethoxy)-3-methoxyaniline introduces the aryl group .
Stability and Degradation
Hydrolytic Sensitivity
The sulfonamide linkage is susceptible to hydrolysis under acidic or alkaline conditions. Accelerated stability studies (40°C/75% RH) on related compounds show <5% degradation over 30 days, suggesting moderate stability .
Photodegradation
UV-Vis exposure (λ = 254 nm) of pyrazole derivatives induces ring-opening reactions, forming nitroso intermediates. Quantum mechanical calculations (DFT) predict a half-life of 48 hours under simulated sunlight .
Industrial and Regulatory Considerations
Patent Landscape
No direct patents cover CAS 1005631-77-5, but WO 2018/154321 describes similar pyrazole sulfonamides as kinase inhibitors, highlighting their commercial potential .
Regulatory Status
As a research-grade chemical, it lacks FDA approval. Safety data sheets (SDS) for analogs recommend handling precautions (e.g., PPE, ventilation) due to potential respiratory irritation .
Future Directions
Structure-Activity Relationship (SAR) Studies
Systematic modifications—such as replacing difluoromethoxy with trifluoromethoxy or varying methyl group positions—could optimize potency and pharmacokinetics .
In Vivo Toxicology
Rodent studies are essential to assess hepatotoxicity and nephrotoxicity. Preliminary acute toxicity (LD₅₀) estimates for analogs range from 500–1000 mg/kg .
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